molecular formula C13H16N2O4 B1421504 1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid CAS No. 1228665-93-7

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid

Cat. No. B1421504
M. Wt: 264.28 g/mol
InChI Key: CCIBOAMARZYIMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 245.28 . The SMILES string representation of its structure is CC(C)(C)C(=O)N1CCOc2nc(ccc12)C#N .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C13H15N3O2 and it has a molecular weight of 245.28 .

Scientific Research Applications

Synthesis of Functionalized Derivatives

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid serves as a key intermediate in the synthesis of various functionalized derivatives. For instance, Arrault et al. (2002) describe the synthesis of ethyl pyrido[4,3-b][1,4] oxazine-2-carboxylate derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, demonstrating the compound's versatility in creating diverse heterocyclic structures (Arrault et al., 2002).

Catalytic Decarboxylative Coupling

The compound has been utilized in catalytic reactions as well. Neely and Rovis (2014) reported its use in Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes, highlighting its role in facilitating regioselective synthesis of substituted pyridines (Neely & Rovis, 2014).

Precursor in Heterocyclic Chemistry

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid is a valuable precursor in the synthesis of various heterocyclic compounds. Gim et al. (2007) highlighted its use in preparing benzo[1,4]-oxazine derivatives, crucial in pharmaceutical research (Gim et al., 2007).

One-Pot Synthesis Approaches

The compound's structural features enable one-pot synthesis approaches, streamlining the production of complex molecules. Cho et al. (2003) demonstrated a one-pot annulation method to create pyrido[2,3-b][1,4]oxazin-2-ones, showcasing its efficiency in synthetic chemistry (Cho et al., 2003).

Synthesis of Pyrido and Pyrimidin Derivatives

Komkov et al. (2021) and Bastrakov et al. (2016) utilized the compound in the synthesis of pyrido[2,3-d]pyrimidine and dipyrido[1,4]oxazine derivatives, contributing to the development of new medicinal and functional materials (Komkov et al., 2021; Bastrakov et al., 2016).

Safety And Hazards

This compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable .

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)12(18)15-6-7-19-10-9(15)5-4-8(14-10)11(16)17/h4-5H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIBOAMARZYIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124841
Record name 1-(2,2-Dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid

CAS RN

1228665-93-7
Record name 1-(2,2-Dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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